2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
Overview
Description
“2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a chemical compound with the CAS Number: 1177283-64-5. It has a linear formula of C7 H10 N2 O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 154.17 . Its InChI Code is 1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 154.17 . Its InChI Code is 1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel pyrazole derivatives, including those related to "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone," often involves a series of chemical reactions like addition-cyclization, oxidation, substitution, hydrolysis, and condensation. These compounds' structures are usually confirmed by techniques such as NMR, IR, and X-ray diffraction analysis. For instance, Yuanyuan Liu et al. (2012) synthesized a series of 1,5-diaryl-1H-pyrazol-3-oxy derivatives and confirmed their structures using these methods, showcasing their potential in fungicidal activity (Liu et al., 2012).
Antibacterial and Antifungal Activity
- Several studies have explored the antimicrobial potential of compounds structurally similar to "this compound." For example, N. P. Rai et al. (2009) synthesized a series of novel oxadiazoles with demonstrated antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli (Rai et al., 2009). Similarly, S. Bondock et al. (2011) prepared 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives with significant antibacterial and antifungal properties (Bondock et al., 2011).
Potential in Pain Management and Antitubercular Activity
- Some pyrazole derivatives exhibit potential in pain management and as antitubercular agents. For instance, J. Díaz et al. (2020) reported the synthesis of a pyrazole derivative, EST64454, as a σ1 receptor antagonist clinical candidate for pain treatment (Díaz et al., 2020). Muralidharan Venugopal et al. (2020) developed a series of compounds for anti-tubercular screening, showing significant potency against Mycobacterium tuberculosis (Venugopal et al., 2020).
Cytotoxicity and Anticancer Properties
- Research also extends to the cytotoxicity and potential anticancer properties of these compounds. H. Bonacorso et al. (2016) synthesized a series of trifluoromethyl-substituted pyrazoles and evaluated their cytotoxicity in human leukocytes (Bonacorso et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-1-(2-methylpyrazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESUCFVONCVLJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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